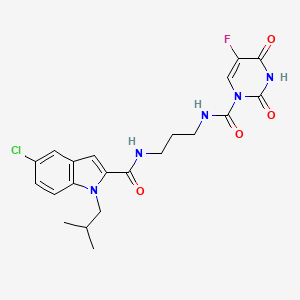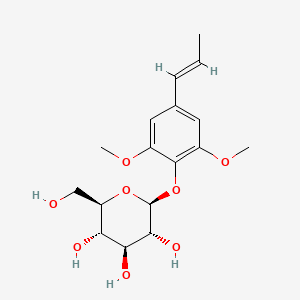
Acantrifoside E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acantrifoside E is a phenylpropanoid glycoside isolated from the stem bark of Acanthopanax trifoliatus, a plant belonging to the Araliaceae family. This compound is known for its unique chemical structure, which includes a glucopyranosyl moiety attached to a dimethoxypropenylphenol core . Acanthopanax trifoliatus is traditionally used in Southeast Asian folk medicine for its ginseng-like properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acantrifoside E involves the glycosylation of 2,6-dimethoxy-4-propenylphenol with a suitable glucopyranosyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of the compound from the stem bark of Acanthopanax trifoliatus. The process involves drying and powdering the bark, followed by extraction with ethanol or methanol. The extract is then purified using column chromatography to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Acantrifoside E undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The double bond in the propenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated phenylpropanoid glycosides.
Substitution: Various substituted phenylpropanoid glycosides.
Wissenschaftliche Forschungsanwendungen
Acantrifoside E has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and phenylpropanoid biosynthesis.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and as a natural antioxidant.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
Acantrifoside E exerts its effects primarily through its antioxidant and anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. Additionally, it scavenges free radicals, thereby reducing oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Acantrifoside F: Another phenylpropanoid glycoside from Acanthopanax trifoliatus with similar structural features but different biological activities.
Eleutheroside E: A related compound with known antioxidant properties.
Quercitrin: A flavonoid glycoside with antioxidant and anti-inflammatory effects
Uniqueness: Acantrifoside E is unique due to its specific glycosylation pattern and the presence of a dimethoxypropenylphenol core. This structural uniqueness contributes to its distinct biological activities, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C17H24O8 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3/b5-4+/t12-,13-,14+,15-,17+/m1/s1 |
InChI-Schlüssel |
ZDLGCAQIENQSSF-QIQYSRIJSA-N |
Isomerische SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
Kanonische SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


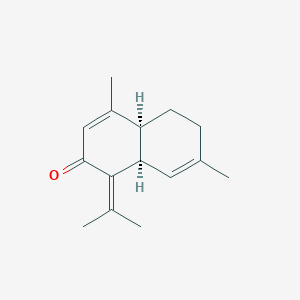
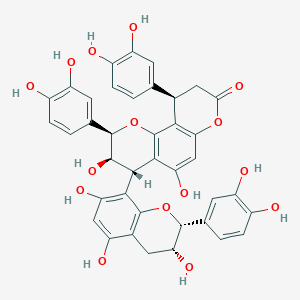
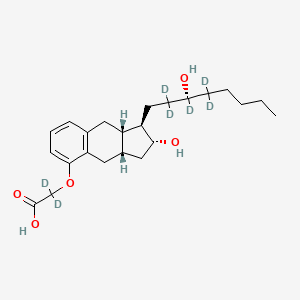



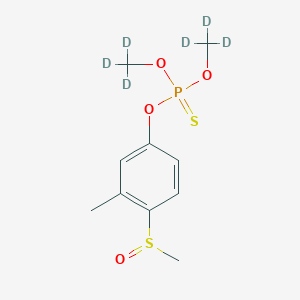
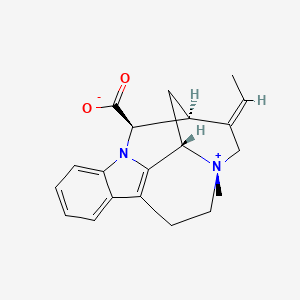
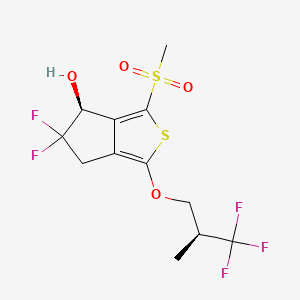
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
